![molecular formula C15H22N2O6 B6144243 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid CAS No. 1221725-11-6](/img/structure/B6144243.png)
2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid
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Overview
Description
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Spiro compounds, such as 1,6-Dioxaspiro[4.4]nonane-2,7-dione, are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiroatom .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds often involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to give a dilactone .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for 1,6-Dioxaspiro[4.4]nonane-2,7-dione is O=C1CCC2(CCC(=O)O2)O1 .Chemical Reactions Analysis
The formation of spiro compounds often involves the hydrogenation of certain precursors. For example, the formation of 2-methyl- and 2-(=-furylethyl)-l,6-dioxaspiro[4.4]nonane was noted in the hydrogenation of furfurylideneacetone and difurfurylideneacetone with a copper-chromium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its structure. For instance, 1,6-Dioxaspiro[4.4]nonane-2,7-dione is a solid with a melting point of 69-71 °C .Safety and Hazards
Future Directions
The future directions in the field of spiro compounds and piperidines involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, these compounds have a broad spectrum of biological activity, making them promising candidates for drug development .
Mechanism of Action
Target of Action
The primary targets of 2-(piperidin-3-yl)-2-azaspiro[4Related compounds such as 3-arylsuccinimides have been reported to target 5-ht7 receptors, sodium channels, or calcium channels . These targets play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.
Mode of Action
Related compounds have been synthesized through palladium/chiral nitrogenous ligand-catalyzed enantioselective addition of aryl boronic acids to various maleimides . This process involves mild conditions and good functional group tolerance .
Biochemical Pathways
Related compounds have been involved in cascade nucleophilic addition as well as cyclization . These processes can lead to the formation of complex structures such as polycyclic benzo[d][1,3]oxazocine .
Pharmacokinetics
Related compounds have been noted for their low microsomal stability , which could impact their bioavailability.
Result of Action
Related compounds have shown various activities, including antifungal and antimicrobial activities .
Action Environment
The synthesis of related compounds has been reported to proceed smoothly in mild reaction conditions , suggesting that the synthesis and action of this compound could also be influenced by environmental conditions such as temperature and pH.
properties
IUPAC Name |
oxalic acid;2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2H2O4/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;3-1(4)2(5)6/h10,14H,1-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYEHZGRMXNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid |
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